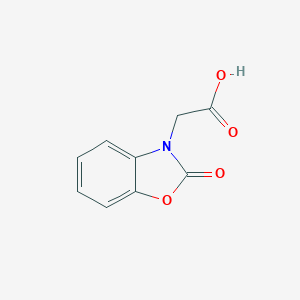

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIUXGVYFVAGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353168 | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-49-6 | |

| Record name | 2-Oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a heterocyclic compound belonging to the benzoxazole class of molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, and physicochemical and spectroscopic data. The benzoxazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Chemical Structure and Properties

This compound is characterized by a benzoxazole ring system substituted with an acetic acid group at the nitrogen atom of the oxazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem |

| Molecular Weight | 193.16 g/mol | PubChem |

| InChI | InChI=1S/C9H7NO4/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | PubChem |

| InChIKey | PHIUXGVYFVAGTC-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)O | PubChem |

| CAS Number | 13610-49-6 | Guidechem[1] |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 2-benzoxazolinone followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

A common method for the N-alkylation of 2-benzoxazolinone involves its reaction with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

-

Materials: 2-benzoxazolinone, ethyl chloroacetate, anhydrous potassium carbonate, and a suitable solvent like acetone or N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-benzoxazolinone in the chosen solvent, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to form the corresponding salt.

-

Add ethyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

-

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, a base such as sodium hydroxide or lithium hydroxide, a solvent system like ethanol/water, and hydrochloric acid for acidification.

-

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield this compound.

-

References

Unraveling the Multifaceted Mechanism of Action of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid serves as a foundational scaffold for a diverse range of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action elucidated for various derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. The versatility of the benzoxazolone core allows for structural modifications that result in compounds targeting distinct biological pathways, primarily in the realms of inflammation and metabolic diseases. This guide will focus on three key mechanisms of action: inhibition of Myeloid Differentiation Protein 2 (MD2), Aldose Reductase, and Cyclooxygenase (COX) enzymes.

Synthesis of the Core Scaffold: this compound

The parent compound, this compound, is a key intermediate for the synthesis of more complex derivatives. Its preparation is typically achieved through a two-step process.

General Synthesis Protocol

The synthesis involves the N-alkylation of 2-benzoxazolinone with an haloacetate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid. A common procedure is the reaction of 2-benzoxazolinone with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the intermediate ester.

Inhibition of Myeloid Differentiation Protein 2 (MD2)

Certain derivatives of this compound have been identified as potent inhibitors of Myeloid Differentiation Protein 2 (MD2), a crucial co-receptor for Toll-like receptor 4 (TLR4). The TLR4/MD2 complex plays a pivotal role in the innate immune response by recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the production of pro-inflammatory cytokines. Inhibition of MD2 can therefore mitigate excessive inflammatory responses.

Mechanism of MD2 Inhibition

These benzoxazolone derivatives are thought to bind to the hydrophobic pocket of MD2, the same site that recognizes the lipid A portion of LPS. By competitively occupying this pocket, the compounds prevent the binding of LPS, thereby inhibiting the activation of the TLR4 signaling pathway and subsequent downstream inflammatory cascade.

Quantitative Data for MD2 Inhibitors

A study on novel benzoxazole derivatives as MD2 inhibitors demonstrated significant anti-inflammatory activity. The inhibitory effects were quantified by measuring the reduction of interleukin-6 (IL-6) production in LPS-stimulated cells.[1]

| Compound | Structure | IL-6 IC50 (µM)[1] |

| 3c | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-fluorophenyl)acetamide | 10.14 ± 0.08 |

| 3d | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-chlorophenyl)acetamide | 5.43 ± 0.51 |

| 3g | 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-bromophenyl)acetamide | 5.09 ± 0.88 |

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay[1]

Cell Culture and Treatment:

-

RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of IL-6 Production:

-

After the 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of Interleukin-6 (IL-6) in the supernatant is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

Aldose Reductase Inhibition

A significant number of this compound derivatives have been investigated as inhibitors of aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, which has been implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Mechanism of Aldose Reductase Inhibition

These derivatives typically act as competitive or uncompetitive inhibitors of aldose reductase. The acetic acid moiety is often crucial for binding to the active site of the enzyme, mimicking the binding of the natural substrate, glucose. By inhibiting aldose reductase, these compounds prevent the conversion of glucose to sorbitol, thereby mitigating the downstream osmotic stress and cellular damage associated with sorbitol accumulation.

Quantitative Data for Aldose Reductase Inhibitors

| Compound (2-oxoquinoline-1-acetic acid derivative) | R | IC50 (µM) in rat lens assay[2] |

| 9a | H | 6.0 |

| 9b | 6-F | 2.5 |

| 9c | 6-Cl | 1.5 |

| 9d | 6,8-di-Cl | 0.45 |

| 9e | 6-CF3 | 1.0 |

Experimental Protocol: Rat Lens Aldose Reductase Inhibition Assay[2]

Enzyme Preparation:

-

Lenses are dissected from the eyes of Sprague-Dawley rats.

-

The lenses are homogenized in a phosphate buffer (pH 6.2).

-

The homogenate is centrifuged, and the supernatant containing the crude aldose reductase is used for the assay.

Inhibition Assay:

-

The assay mixture contains phosphate buffer, NADPH, the enzyme preparation, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

-

The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.

-

IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway and Experimental Workflow

References

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The benzoxazolone scaffold is recognized as a privileged structure, appearing in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on their anti-inflammatory, analgesic, antibacterial, and aldose reductase inhibitory properties. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action. While a substantial body of research exists for derivatives of this core structure, data on the parent compound is less prevalent. This guide will primarily focus on the activities of these derivatives, providing a valuable starting point for further investigation and the design of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are summarized below. It is important to note that the majority of quantitative data available is for substituted analogs rather than the parent compound itself.

Table 1: Anti-inflammatory and Analgesic Activity of Benzoxazolone Acetic Acid Derivatives

| Compound ID | R Group | Anti-inflammatory Activity (% inhibition) | Analgesic Activity (% inhibition) | Reference |

| 5c | 6-Benzoyl, N-morpholinylacetyl | Good | Potent | [1] |

| 5d | 6-(2-chlorobenzoyl), N-morpholinylacetyl | Good | Potent | [1] |

| 5f | 5-chloro, N-pyrrolidinylacetyl | - | Potent | [1] |

| 5k | 6-methyl, methyl ester | - | Potent | [1] |

| 5m | (2-benzothiazolone), N,N-diethylacetamide | Good | Potent | [1] |

Note: Specific percentage inhibition values were not detailed in the abstract.

Table 2: Aldose Reductase Inhibitory Activity of Benzoxazolone and Related Derivatives

| Compound Class | Modification | IC50 Range | Reference |

| 2-oxoquinoline-1-acetic acid derivatives | Varied substitutions on the quinoline ring | 0.45-6.0 µM | |

| Indole-based acetic acid derivatives | Varied substitutions on the indole ring | Low to medium nanomolar | [2] |

| Thiazolidinone-based acetic acid derivatives | Varied substitutions | 23 - 42 nM | |

| Benzothiazole acetic acid derivatives | Varied substitutions | 2.1 - 52.2 nM | [3] |

Note: The available data is for structurally related heterocyclic acetic acid derivatives, highlighting the potential of this general scaffold as aldose reductase inhibitors.

Table 3: Antibacterial Activity of Benzoxazolone Derivatives

| Compound Class | Bacterial Strain | MIC Range (µg/mL) | Reference |

| 3-Alkylbenzoxazolinones | Fugarium oxyporum, Verticillum dahlia | Not specified | [4] |

| 2-Alkylthiobenzoxazoles | Fugarium oxyporum, Verticillum dahlia | Not specified | [4] |

| Hydrazone and azole derivatives | E. coli, B. subtilis, S. aureus, S. enteritidis | Moderate to low activity |

Note: Specific MIC values for a broad range of derivatives are often presented in detailed research articles, the provided information is a general summary.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate the replication and further investigation of the biological activities of this compound and its derivatives.

Aldose Reductase Inhibition Assay

This in vitro spectrophotometric assay is used to screen and characterize potential inhibitors of aldose reductase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

Materials:

-

Enzyme: Partially purified aldose reductase from rat lens.

-

Buffer: 0.1 M Potassium phosphate buffer (pH 6.2).

-

Cofactor: 1.5 mM NADPH solution in buffer.

-

Substrate: 25 mM DL-glyceraldehyde solution in buffer.

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) to desired concentrations.

-

Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat).

-

Instrumentation: UV-Vis spectrophotometer.

Procedure:

-

Enzyme Preparation: Homogenize rat lenses in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the crude aldose reductase enzyme.

-

Reaction Mixture Preparation: In a cuvette, mix the phosphate buffer, NADPH solution, and the test compound or vehicle (for control).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Add the DL-glyceraldehyde solution to the cuvette to start the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes, taking readings every 30 seconds.

-

Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time plot. The percentage inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against different concentrations of the test compound.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Materials:

-

Animals: Male Wistar rats or Swiss albino mice.

-

Inducing Agent: 1% (w/v) carrageenan suspension in sterile saline.

-

Test Compounds: Administered orally or intraperitoneally at various doses.

-

Positive Control: A standard anti-inflammatory drug (e.g., Indomethacin).

-

Measurement Tool: Plethysmometer or a digital caliper.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal.

-

Compound Administration: Administer the test compound, vehicle (control), or positive control to the respective groups of animals.

-

Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of the carrageenan suspension into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

p-Benzoquinone-Induced Writhing Test (Analgesic Activity)

This is a common in vivo model for screening peripheral analgesic activity.

Principle: Intraperitoneal injection of p-benzoquinone induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice. The analgesic effect of a test compound is determined by its ability to reduce the number of writhes.

Materials:

-

Animals: Swiss albino mice.

-

Inducing Agent: 0.02% (w/v) p-benzoquinone solution in 5% ethanol/saline.

-

Test Compounds: Administered orally or intraperitoneally at various doses.

-

Positive Control: A standard analgesic drug (e.g., Aspirin).

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions.

-

Compound Administration: Administer the test compound, vehicle (control), or positive control to the respective groups of mice.

-

Induction of Writhing: After a specific period (e.g., 30 minutes) following compound administration, inject 0.1 mL/10g body weight of the p-benzoquinone solution intraperitoneally.

-

Observation: Five minutes after the p-benzoquinone injection, count the number of writhes for each mouse over a 20-minute period.

-

Calculation: The percentage of analgesic activity is calculated using the formula: % Analgesia = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various molecular pathways. The following diagrams illustrate the key signaling pathways involved.

Aldose Reductase and the Polyol Pathway

The inhibition of aldose reductase is a key mechanism for mitigating diabetic complications. Under hyperglycemic conditions, aldose reductase converts excess glucose to sorbitol, initiating the polyol pathway. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage.

Caption: Inhibition of Aldose Reductase by Benzoxazolone Derivatives in the Polyol Pathway.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of benzoxazolone derivatives are, in part, mediated by the inhibition of the MAPK/NF-κB signaling pathway. This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by benzoxazolone derivatives.

Conclusion

This compound and its derivatives have demonstrated a wide range of promising biological activities, including anti-inflammatory, analgesic, antibacterial, and aldose reductase inhibitory effects. While quantitative data for the parent compound is limited in the current literature, the extensive research on its derivatives underscores the therapeutic potential of this chemical scaffold. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development efforts. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds could lead to the discovery of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 2. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Biological activity of benzoxazolinone and benzoxazolinthione derivatives | E3S Web of Conferences [e3s-conferences.org]

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, focusing on its synthesis, biological activities, and potential mechanisms of action. While specific quantitative data and detailed experimental protocols for the parent compound are limited in publicly available literature, this review extrapolates from studies on its closely related derivatives to provide a thorough understanding of its potential.

Physicochemical Properties

Basic physicochemical information for this compound is available from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 13610-49-6 | [3] |

| Molecular Formula | C₉H₇NO₄ | [3] |

| Molecular Weight | 193.16 g/mol | [3] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of the parent compound, this compound, is not explicitly detailed in the reviewed literature. However, based on the synthesis of its derivatives and related compounds, two primary synthetic routes are plausible.

Method 1: Alkylation of 2-Benzoxazolinone and Subsequent Hydrolysis

This common method for preparing N-substituted benzoxazolinones involves the reaction of 2-benzoxazolinone with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol (Proposed):

-

Synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate:

-

To a solution of 2-benzoxazolinone in a suitable solvent such as acetone or dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature for a short period to facilitate the formation of the corresponding salt.

-

Add ethyl chloroacetate dropwise to the reaction mixture.

-

Reflux the mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

-

-

Hydrolysis to this compound:

-

Dissolve the synthesized ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in a mixture of ethanol and water.

-

Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH), to the solution.[4]

-

Reflux the mixture for several hours to ensure complete hydrolysis of the ester.[4]

-

After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.[4]

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.[4]

-

Method 2: Cyclization of a Substituted 2-Aminophenol

This approach involves the synthesis of a 2-aminophenol derivative containing the acetic acid moiety, followed by cyclization to form the benzoxazolinone ring.

Experimental Protocol (Proposed, based on derivative synthesis):

-

Synthesis of Methyl 3-amino-4-hydroxyphenylacetate: This starting material can be synthesized from a suitably protected precursor.

-

Oxidative Coupling: React methyl 3-amino-4-hydroxyphenylacetate with a suitable reagent to facilitate the cyclization and formation of the 2-oxo group. For example, in the synthesis of 2-arylbenzoxazole derivatives, lead tetraacetate is used for oxidative coupling with aldehydes.[1][5]

-

Hydrolysis: The resulting methyl ester of this compound would then be hydrolyzed to the final product using a similar procedure as described in Method 1.[1]

Biological Activities

While quantitative biological data for the parent this compound is scarce in the reviewed literature, extensive research on its derivatives suggests a broad range of pharmacological activities.

Analgesic and Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant analgesic and anti-inflammatory properties. Studies on various amide and ester derivatives have shown potent anti-nociceptive activity in acetic acid-induced writhing tests and anti-inflammatory effects in carrageenan-induced paw edema models in mice.[6][7] For instance, certain 6-acyl-2-benzoxazolinone derivatives with acetic acid and propanoic acid side chains have been synthesized and evaluated, with the propanoic acid derivatives generally showing higher activity.[6][7] The mechanism of action is likely related to the inhibition of cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[1]

| Derivative Class | Assay | Result | Reference |

| 6-Acyl-2-benzoxazolinone acetic acid derivatives | p-Benzoquinone-induced writhing (mice) | Potent analgesic activity at 100 mg/kg | [6][7] |

| 6-Acyl-2-benzoxazolinone acetic acid derivatives | Carrageenan-induced paw edema (mice) | Moderate anti-inflammatory activity | [6][7] |

| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol lipase (MAGL) inhibition | IC₅₀ values in the nanomolar range (e.g., 7.6 nM) | [8] |

Antimicrobial Activity

The benzoxazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives of this compound have been synthesized and tested against a range of bacterial and fungal strains. For example, ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives have shown activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli.[9] Similarly, 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives have demonstrated activity against Gram-positive bacteria, particularly Micrococcus luteus.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Escherichia coli | Active (specific MIC not provided) | [9] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Staphylococcus aureus | Active (specific MIC not provided) | [9] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | Enterococcus faecalis | Active (specific MIC not provided) | [9] |

| 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 |

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazole derivatives as anticancer agents.[1][2] For instance, a series of 2-arylbenzoxazole-5-acetic acid derivatives have been synthesized and evaluated for their cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[1] The presence of the acetic acid group at position 5 was found to enhance the cytotoxic activity.[1] The proposed mechanisms of action for the anticancer effects of benzoxazole derivatives include the inhibition of enzymes like topoisomerase II.[1]

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxicity (specific IC₅₀ not provided) | [1] |

| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity (specific IC₅₀ not provided) | [1] |

| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS cancer) | Growth inhibition of 31.88% and 35.49% | [8] |

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of its derivatives, several mechanisms can be postulated.

Conclusion

This compound is a molecule with significant therapeutic potential, stemming from the well-established biological activities of the benzoxazolinone scaffold. While direct experimental data on the parent compound is limited, research on its derivatives strongly suggests potent analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of this compound is achievable through established chemical methodologies. Future research should focus on the detailed biological evaluation of the parent compound to quantify its activity and elucidate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate | C14H12N2O3S2 | CID 2328662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.najah.edu [repository.najah.edu]

Spectroscopic Profile of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a molecule of interest to researchers and scientists in the field of drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for a compound identified as "3-Benzoxazoleacetic acid, 2,3-dihydro-2-oxo-", an alternative name for this compound, has been recorded in DMSO-d6.[1] Specific chemical shift values from this spectrum are not publicly available without a subscription to the database. Data for the closely related parent compound, benzoxazolone, is provided below for comparative purposes.

Table 1: ¹H NMR Data of Benzoxazolone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.62 | Singlet | 1H | N-H |

| 7.26 | Doublet | 1H | Aromatic H |

| 7.03-7.17 | Multiplet | 3H | Aromatic H |

Solvent: DMSO-d6

Table 2: ¹³C NMR Data of Benzoxazolone

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (Amide) |

| 109 (two signals) | Aromatic C-H |

| Other aromatic signals not specified | Aromatic C |

Solvent: DMSO-d6

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the public domain. However, characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 1760-1740 | C=O stretch | Lactam (cyclic amide) |

| 1730-1700 | C=O stretch | Carboxylic acid |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1320-1210 | C-N stretch | Amide |

| 1300-1200 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

The molecular weight of this compound (C₉H₇NO₄) is 193.16 g/mol .

Table 4: Mass Spectrometry Data of Benzoxazolone

| m/z | Relative Intensity | Assignment |

| 135 | 100 | [M]⁺ |

| 91 | 17.20 | Fragment |

| 79 | 43.64 | Fragment |

| 52 | 27.51 | Fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of benzoxazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer, such as a Bruker Ascend 400, is suitable for acquiring both ¹H and ¹³C NMR spectra.[2]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 at 2.50 ppm.[2]

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-180 ppm).

-

Use a sufficient number of scans for good signal-to-noise, which is typically much higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the solvent peak of DMSO-d6 at 39.51 ppm.[2]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for acquiring the IR spectrum.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC with an Agilent 5977B MSD, is suitable for analysis.[2]

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

-

The concentration should be in the range of 10-100 µg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC separates the components of the sample, and the pure compound is then introduced into the mass spectrometer.

-

The mass spectrometer ionizes the sample molecules, typically using electron impact (EI) ionization.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum shows the relative abundance of different ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Step-by-step experimental workflow for a single spectroscopic technique.

References

The Rise and Fall of a Novel Anti-Inflammatory: A Technical Guide to (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid (Benoxaprofen)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a compound more commonly known as benoxaprofen. It is intended to be a comprehensive resource, detailing the pharmacological profile, key experimental methodologies, and the unique mechanism of action that set this molecule apart from its contemporaries.

Discovery and Historical Context

Benoxaprofen was discovered in 1966 by a team of researchers at the British Lilly Research Centre of Eli Lilly and Company, who were tasked with exploring new anti-arthritic compounds.[1] Following its discovery, Eli Lilly and Company applied for patents on benoxaprofen seven years later.[1] The compound, a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, was developed for the treatment of arthritis and musculoskeletal pain.[1][2]

It was first introduced to the market in the United Kingdom in 1980 under the brand name Opren, and subsequently in the United States in May 1982 as Oraflex.[1] However, its time on the market was short-lived. By August 1982, reports of severe adverse effects, including a significant number of cases of fatal cholestatic jaundice and nephrotoxicity, led to its withdrawal from the market worldwide.[2]

Mechanism of Action

Benoxaprofen's mechanism of action was a subject of considerable interest as it distinguished it from many other NSAIDs of its era. While being a relatively weak inhibitor of the cyclooxygenase (COX) enzymes, the primary target for traditional NSAIDs, it demonstrated significant inhibitory effects on the lipoxygenase (LOX) pathway and on the migration of mononuclear cells.[2][3]

This dual inhibition of both the COX and LOX pathways in the arachidonic acid cascade was a key feature of its pharmacological profile. By inhibiting these pathways, benoxaprofen reduced the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. Furthermore, its ability to directly inhibit the migration of mononuclear leukocytes to sites of inflammation was considered a significant contributor to its anti-inflammatory effects.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for benoxaprofen from preclinical and clinical studies.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Assay System | IC50 |

| 5'-Lipoxygenase | Human Polymorphonuclear Leukocytes | 1.6 x 10-4 M |

Table 2: Preclinical Anti-inflammatory and Analgesic Activity

| Animal Model | Species | Endpoint | Effective Dose |

| Adjuvant-induced Arthritis | Rat | Suppression of Bone Damage | 30-40 mg/kg |

Table 3: Clinical Efficacy in Rheumatic Diseases

| Indication | Patient Population | Daily Dose Range | Key Efficacy Findings |

| Rheumatoid Arthritis | Adults | 300-600 mg | Significant improvement in clinical parameters (morning stiffness, joint tenderness and swelling, pain) compared to placebo.[3][6][7] |

| Osteoarthritis | Adults | 300-600 mg | Effective in managing signs and symptoms.[2] |

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

| Half-life | 28-35 hours |

| Metabolism | Hepatic (primarily glucuronidation) |

| Primary Route of Elimination | Renal |

Experimental Protocols

Synthesis of this compound (Benoxaprofen)

The following is a representative synthesis protocol adapted from the patent literature.

Example Synthesis:

-

Preparation of Ethyl 2-(2-phenyl-5-benzoxazolyl)propionate: A solution of the starting materials is prepared in a mixture of benzene and absolute ethanol. This solution is refluxed for approximately 12 hours. After cooling, the solution is washed sequentially with 2N-sodium hydroxide solution and water. The organic layer is dried over sodium sulfate and evaporated under reduced pressure to yield the ethyl ester product as an oil, which solidifies upon cooling.[8]

-

Hydrolysis to 2-phenyl-5-benzoxazolyl acetic acid: The ethyl ester from the previous step is heated in concentrated hydrochloric acid on a steam bath for approximately 2.5 hours. The resulting solution is then diluted with ice/water and allowed to stand, causing the product to precipitate. The solid is collected and can be recrystallized from a suitable solvent like toluene to yield the final product.[8]

Carrageenan-Induced Paw Edema in Rats

This widely used preclinical model assesses acute anti-inflammatory activity.

Protocol:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compound (benoxaprofen) or vehicle is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

-

Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

In Vitro Mononuclear Cell Migration Assay (Boyden Chamber)

This assay quantifies the ability of a compound to inhibit the directed migration (chemotaxis) of leukocytes.

Protocol:

-

Isolation of Mononuclear Cells: Mononuclear cells are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., fMLP), and the upper compartment contains the isolated mononuclear cells suspended in media with or without the test compound (benoxaprofen).

-

Incubation: The chamber is incubated for a specific period (e.g., 90 minutes) at 37°C to allow for cell migration through the membrane towards the chemoattractant.

-

Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.

-

Data Analysis: The inhibition of migration in the presence of the test compound is calculated relative to the control (no compound).

Conclusion

This compound (benoxaprofen) represents a fascinating case study in drug discovery and development. Its unique mechanism of action, particularly its potent inhibition of the lipoxygenase pathway and leukocyte migration, offered a promising new approach to treating inflammatory conditions. However, the severe and unforeseen adverse effects that emerged post-marketing underscore the critical importance of thorough preclinical and clinical safety evaluations. This technical guide serves as a detailed record of the scientific journey of benoxaprofen, providing valuable insights for researchers and professionals in the ongoing quest for safer and more effective anti-inflammatory therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of the non-steroidal anti-inflammatory drug benoxaprofen on leucocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antirheumatic effect of benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of benoxaprofen on mononuclear and polymorphonuclear leucocyte motility. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oipub.com [oipub.com]

- 6. Dose-range studies of benoxaprofen compared with placebo in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An update on long-term efficacy and safety with benoxaprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3912748A - Benzoxazole derivatives - Google Patents [patents.google.com]

Potential Therapeutic Targets of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct and extensive research on the specific therapeutic targets of this compound is limited in publicly available literature, a comprehensive analysis of its structural analogs and derivatives provides compelling evidence for its potential in several key therapeutic areas. This technical guide consolidates the existing data on related compounds to elucidate the probable mechanisms of action and potential molecular targets of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics based on the benzoxazole framework.

Introduction

The benzoxazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antihistaminic, and anticancer effects. The presence of the acetic acid moiety at the 3-position of the 2-oxobenzoxazole ring in the title compound, this compound, is particularly noteworthy. Studies on structurally similar compounds suggest that this functional group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy. This guide will synthesize the available evidence to propose potential therapeutic targets and signaling pathways for this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the pharmacological profiles of its close analogs, the therapeutic potential of this compound appears to be concentrated in three primary areas: inflammation, pain, and oncology.

Anti-inflammatory and Analgesic Activity

A significant body of research points to the anti-inflammatory and analgesic potential of N-substituted 2-benzoxazolone derivatives. The mechanisms underlying these effects are likely multifactorial, involving the modulation of key inflammatory mediators.

Potential Targets and Mechanisms:

-

Cyclooxygenase (COX) Enzymes: While some benzoxazole derivatives like benoxaprofen are weak inhibitors of prostaglandin synthesis, other derivatives of (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids have demonstrated potent anti-inflammatory effects comparable to or exceeding that of aspirin and indomethacin, suggesting a potential interaction with the COX pathway.[1]

-

Modulation of Inflammatory Cytokines: The anti-inflammatory effects may also be mediated through the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Recent studies have identified benzoxazole-based compounds as dual antagonists of PPARα and PPARγ.[2] Since PPARs are involved in the regulation of inflammation, antagonism of these receptors could represent a key anti-inflammatory mechanism.

A study on (2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl) acetic acid derivatives demonstrated significant anti-nociceptive and anti-inflammatory activities.[3] Another related compound, 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid, exhibited analgesic activity comparable to aspirin.[4]

Quantitative Data on Analog Compounds:

| Compound Class | Assay | Result | Reference |

| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | Carrageenan-induced paw edema | Equal or more potent than indomethacin | [1] |

| (7-acyl-2-oxo-3H-benzoxazol-3-yl)alkanoic acids | p-Benzoquinone-induced writhing | Equal or more potent than aspirin | [1] |

| 2-Aryl-6-benzoxazoleacetic acid derivatives | Carrageenan-induced rat paw edema | Activity superior to phenylbutazone | [5] |

Anticancer Activity

The benzoxazole scaffold is a common feature in a number of cytotoxic agents. The potential anticancer activity of this compound is supported by studies on various derivatives that induce cell death and inhibit proliferation in cancer cell lines.

Potential Targets and Mechanisms:

-

DNA Topoisomerase II: Some 2-arylbenzoxazole derivatives have been identified as inhibitors of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[6] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.

-

Peroxisome Proliferator-Activated Receptors (PPARα/γ) Antagonism: As mentioned previously, benzoxazole-based amides and sulfonamides have been shown to act as dual antagonists of PPARα and PPARγ.[2] This antagonism was linked to the induction of caspase activation and cell-cycle arrest in colorectal cancer cell lines.[2]

-

Tyrosine Kinase Inhibition: While not directly related to the core structure, the broader class of oxindole derivatives, which share some structural similarities, are known to target receptor tyrosine kinases like VEGFR and PDGFR. This suggests that kinase inhibition could be a potential, albeit less direct, mechanism to investigate.

Studies on 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic activity against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, with the presence of the acetic acid group appearing to enhance this activity.[6]

Quantitative Data on Analog Compounds:

| Compound Class | Cell Line | IC50 Value | Reference |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | Promising cytotoxicity | [6] |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 | Promising cytotoxicity | [6] |

| 5-chlorotolylbenzoxazole | - | DNA topoisomerase II inhibition (IC50 = 22.3 µM) | [6] |

| Benzoxazole-based amide (Compound 3f) | HT-29, HCT116 | High cytotoxic potency | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzoxazole derivatives can be found in the cited literature. Below are generalized methodologies for key assays mentioned.

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted benzoxazolone derivatives involves the reaction of the parent benzoxazolone with an appropriate halo-alkanoic acid ester in the presence of a base, followed by hydrolysis of the ester to yield the carboxylic acid.

-

General Procedure: To a solution of 2-benzoxazolone in a suitable solvent (e.g., DMF, acetone), a base (e.g., K2CO3, NaH) is added. The mixture is stirred, followed by the addition of an ethyl or methyl haloacetate (e.g., ethyl bromoacetate). The reaction is typically heated to facilitate the N-alkylation. After completion, the reaction mixture is worked up, and the resulting ester is purified. The final acetic acid derivative is obtained by hydrolysis of the ester using a base (e.g., NaOH, LiOH) followed by acidification.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

-

The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[6]

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Protocol:

-

Rodents (typically rats or mice) are divided into control and treatment groups.

-

The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

-

After a set period, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation.

-

The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[1]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways and a general workflow for the investigation of this compound.

Caption: Hypothesized Anti-inflammatory and Analgesic Pathways.

Caption: Hypothesized Anticancer Mechanisms.

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

The collective evidence from studies on its structural analogs strongly suggests that this compound is a promising candidate for further investigation as an anti-inflammatory, analgesic, and anticancer agent. The most probable molecular targets include COX enzymes, PPARs, and DNA topoisomerase II.

Future research should focus on the direct evaluation of this compound in a battery of in vitro and in vivo assays to confirm these hypothesized activities and to elucidate its precise mechanisms of action. Head-to-head comparisons with its various derivatives will be crucial in understanding the structure-activity relationships and in optimizing the therapeutic potential of this promising chemical scaffold. Further exploration into its effects on various signaling pathways, including NF-κB and specific kinase cascades, will also be vital in fully characterizing its pharmacological profile.

References

- 1. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

In Silico Prediction of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a molecule belonging to the benzoxazole class, a group of heterocyclic compounds known for a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive in silico analysis of the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. By leveraging established computational models, this document aims to offer predictive insights into the drug-like characteristics of this compound, guiding further experimental validation and potential drug development efforts. All data is presented in a structured format for clarity and comparative analysis. Methodologies for key predictive experiments are detailed, and logical workflows are visualized using Graphviz diagrams.

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological effects, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] this compound, with the Chemical Abstracts Service (CAS) number 13610-49-6, is a specific derivative of this class.[4] In silico drug discovery tools and computational methods have become indispensable in modern pharmaceutical research, offering a rapid and cost-effective means to evaluate the potential of new chemical entities long before extensive experimental work is undertaken.[5][6][7][8] This guide presents a detailed in silico characterization of this compound to predict its viability as a potential drug candidate.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties for this compound, generated using widely accepted computational models. For comparative purposes, data for a structurally similar isomer, 2-(1,2-benzoxazol-3-yl)acetic acid, is also included from public databases.[9]

| Property | Predicted Value for this compound | 2-(1,2-benzoxazol-3-yl)acetic acid (PubChem CID: 301729)[9] |

| Molecular Formula | C9H7NO4 | C9H7NO3 |

| Molecular Weight | 193.16 g/mol | 177.16 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.35 | 1.2 |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | 63.3 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 3 |

| Rotatable Bonds | 2 | 2 |

| pKa (strongest acidic) | 4.2 | Not Available |

| Aqueous Solubility (logS) | -2.5 | Not Available |

In Silico ADMET Prediction

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following sections provide in silico predictions for the key ADMET parameters of this compound.

Absorption

| Parameter | Predicted Outcome | Interpretation |

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp. |

Distribution

| Parameter | Predicted Value/Outcome | Interpretation |

| Volume of Distribution (VDss) | 0.4 L/kg | Moderate distribution into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High ( >90%) | High affinity for plasma proteins, potentially affecting free drug concentration. |

Metabolism

| Parameter | Predicted Outcome | Major Metabolites |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with CYP3A4 substrates. |

| Metabolic Stability | Moderate | Expected to have a moderate rate of metabolic clearance. |

Excretion

| Parameter | Predicted Primary Route | |---|---|---| | Renal Excretion | Yes | Likely to be a significant route of elimination. |

Toxicity

| Endpoint | Predicted Risk | |---|---|---| | hERG Inhibition | Low Risk | Low potential for cardiotoxicity. | | Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. | | Carcinogenicity | Non-carcinogenic | Unlikely to be carcinogenic. | | Hepatotoxicity (DILI) | Low Risk | Low risk of drug-induced liver injury. |

Experimental Protocols for In Silico Prediction

The data presented in this guide are based on established in silico methodologies. The following outlines the general protocols for these computational "experiments".

Physicochemical Property Prediction

Physicochemical properties are calculated using algorithms that analyze the 2D and 3D structure of the molecule.

-

Methodology: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is used as the input for various computational models. LogP is predicted using methods like the atom-based ALOGP or fragment-based XLOGP3. TPSA is calculated by summing the surface contributions of polar atoms. pKa is estimated using empirical models based on the Hammett equation. Aqueous solubility (logS) is predicted using models that incorporate both topological descriptors and physicochemical properties.

ADMET Prediction

ADMET properties are predicted using Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.

-

Methodology:

-

Model Selection: Validated, commercially available or open-source prediction models (e.g., from Schrödinger, Certara, or free tools like SwissADME and pkCSM) are chosen.[5]

-

Input: The molecular structure of this compound is provided as input.

-

Prediction: The software calculates a variety of molecular descriptors and uses these to predict the ADMET endpoints based on its underlying model. For example, BBB permeability models often incorporate descriptors like molecular weight, TPSA, and logP. Toxicity predictions are based on structural alerts (for mutagenicity) and statistical models trained on toxicological databases.

-

Visualizations

In Silico Prediction Workflow

Caption: Workflow for in silico prediction of molecular properties.

Potential Drug-Target Interaction Pathway

Given that many benzoxazole derivatives show anti-inflammatory and anticancer activities, a hypothetical signaling pathway involving a common target like a kinase is depicted below.

Caption: Hypothetical signaling pathway for the target compound.

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties. The predicted high intestinal absorption and moderate metabolic stability are promising. However, the predicted high plasma protein binding and potential for CYP2D6 inhibition warrant further investigation. The low predicted toxicity risk across several key endpoints is encouraging. These computational predictions provide a strong foundation for prioritizing and guiding future experimental studies, including in vitro ADMET assays and efficacy testing in relevant biological models. This data-driven approach accelerates the early stages of drug discovery by identifying both the potential and the liabilities of a compound before significant resources are invested.

References

- 1. repository.najah.edu [repository.najah.edu]

- 2. jocpr.com [jocpr.com]

- 3. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES [repository.najah.edu]

- 4. Page loading... [guidechem.com]

- 5. Ultimate Guide â The Top and Best In Silico Drug Discovery Tools of 2025 [dip-ai.com]

- 6. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. frontiersin.org [frontiersin.org]

- 9. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and In Vitro Assay Protocols for (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Introduction

(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Derivatives of 2-benzoxazolinone have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][4] While specific in vitro data for this compound is not extensively documented in publicly available literature, its structural motif suggests potential activity in several key biological pathways.

These application notes provide a comprehensive overview of relevant in vitro assays to characterize the biological profile of this compound and its analogues. The protocols are based on established methodologies for testing related benzoxazole derivatives.[2][4][5]

Application Note 1: Aldose Reductase Inhibition Assay

Principle of the Assay

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol.[6][7] Under hyperglycemic conditions, the excessive accumulation of sorbitol leads to osmotic stress and is implicated in the pathogenesis of diabetic complications.[6][7] This assay measures the ability of a test compound to inhibit aldose reductase activity by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, DL-glyceraldehyde.[6][8]

Quantitative Data Presentation

The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Enzyme Source | IC₅₀ (µM) |

| This compound | Recombinant Human Aldose Reductase | Data to be determined |

| Quercetin (Reference Inhibitor) | Recombinant Human Aldose Reductase | Data to be determined |

Experimental Protocol

-

Enzyme Preparation:

-

Use either commercially available recombinant human aldose reductase or prepare a partially purified enzyme from rat lens homogenates.

-

-

Reagent Preparation:

-

Assay Buffer: 0.067 M Phosphate buffer, pH 6.2.

-

Cofactor Solution: Prepare a 2.5 mM NADPH solution in the assay buffer.

-

Substrate Solution: Prepare a 100 mM DL-glyceraldehyde solution in the assay buffer.

-

Test Compound: Prepare stock solutions of this compound in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add the following in order:

-

140 µL of Assay Buffer.

-

20 µL of Cofactor Solution (final concentration ~0.2 mM).

-

20 µL of the diluted test compound or vehicle (DMSO) for control.

-

10 µL of the enzyme solution.

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the Substrate Solution (final concentration ~5 mM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (reaction velocity) from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Workflow Diagram

Caption: Workflow for the Aldose Reductase Inhibition Assay.

Application Note 2: Antimicrobial Susceptibility Testing

Principle of the Assay

Derivatives of 2-benzoxazolinone have demonstrated antibacterial activity.[2] Antimicrobial susceptibility is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death. The broth microdilution method is a standard technique for determining MIC values in a 96-well plate format.[2]

Quantitative Data Presentation

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| This compound | Staphylococcus aureus | Data to be determined | Data to be determined |

| This compound | Escherichia coli | Data to be determined | Data to be determined |

| Ciprofloxacin (Reference) | Staphylococcus aureus | Data to be determined | Data to be determined |

| Ciprofloxacin (Reference) | Escherichia coli | Data to be determined | Data to be determined |

Experimental Protocol

-

Reagent and Media Preparation:

-

Media: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

-

Test Compound: Prepare a stock solution (e.g., 1024 µg/mL) of the test compound in DMSO.

-

Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

MIC Assay Procedure (96-well plate):

-

Add 100 µL of CAMHB to wells 2 through 12.

-

Add 200 µL of the stock compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Add 100 µL of the bacterial inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12. The final volume in each well is 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.

-

-

MBC Assay Procedure:

-

Take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

The MBC is the lowest concentration from the MIC plate that shows no bacterial growth on the MHA plate.

-

Workflow Diagram

Caption: Workflow for MIC and MBC Antimicrobial Testing.

Application Note 3: Anti-Inflammatory Activity & Target Engagement

Principle of the Assays

Benzoxazole derivatives have shown anti-inflammatory potential.[4] A key inflammatory pathway involves the recognition of bacterial lipopolysaccharide (LPS) by the Toll-like receptor 4 (TLR4) and its co-receptor, Myeloid Differentiation protein 2 (MD2), leading to the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4] The potential anti-inflammatory effect can be measured by quantifying the inhibition of LPS-induced IL-6 production in immune cells. Direct target engagement can be assessed using a competitive binding assay where the test compound displaces a fluorescent probe from the MD2 protein.[4]

Quantitative Data Presentation

| Assay | Compound | IC₅₀ / Kᵢ (µM) |

| IL-6 Inhibition | This compound | Data to be determined |

| MD2 Binding (bis-ANS) | This compound | Data to be determined |

Protocol 1: IL-6 Inhibition in Macrophages

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Assay Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

Collect the cell culture supernatant.

-

Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value from the dose-response curve.

Protocol 2: MD2 Competitive Binding Assay

-

Reagents: Recombinant human MD2 protein, bis-aniline-naphthalene-sulfonate (bis-ANS) fluorescent probe.

-

Assay Procedure:

-